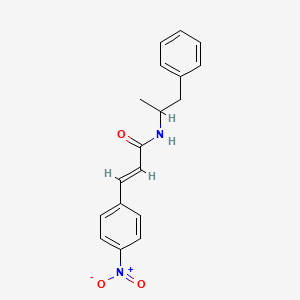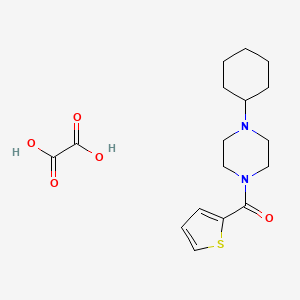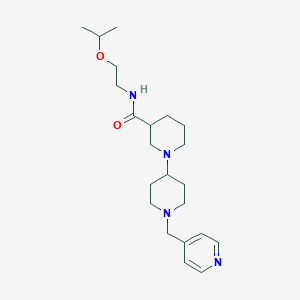
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide, also known as MPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPN is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide involves the inhibition of various enzymes and receptors involved in cell signaling pathways. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in cell proliferation and survival. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide also inhibits the activation of the nuclear factor kappa B (NF-κB) pathway, a signaling pathway that regulates inflammation and immune responses. In addition, N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been found to modulate the activity of various ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In vivo studies have shown that N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has antitumor activity in various animal models of cancer and improves cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its high solubility in organic solvents such as DMSO and ethanol, which makes it easy to prepare stock solutions for experiments. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide is also relatively stable under standard laboratory conditions, which allows for long-term storage. However, one of the limitations of using N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide is its relatively low water solubility, which may limit its applications in certain experiments. In addition, the mechanism of action of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide is not fully understood, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for the research and development of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide. Another direction is the identification of the molecular targets of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide and the elucidation of its mechanism of action. This may lead to the development of new drugs targeting these molecular targets. In addition, the evaluation of the pharmacokinetics and toxicity of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide in animal models and humans may pave the way for its clinical development as a therapeutic agent. Overall, the potential applications of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide in various fields make it an attractive compound for further research and development.
Métodos De Síntesis
The synthesis of N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide involves the reaction of N-(1-methyl-2-phenylethyl)amine with 3-(4-nitrophenyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction yields N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide as a yellow crystalline powder with a yield of approximately 50%. The purity of the synthesized N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide can be confirmed by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In drug discovery, N-(1-methyl-2-phenylethyl)-3-(4-nitrophenyl)acrylamide has been used as a scaffold for the development of new drugs targeting various diseases.
Propiedades
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-14(13-16-5-3-2-4-6-16)19-18(21)12-9-15-7-10-17(11-8-15)20(22)23/h2-12,14H,13H2,1H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHSQUFCZAEEOC-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5440051.png)
![4-[4-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5440052.png)

![3-oxo-3-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)-1-propanol](/img/structure/B5440068.png)
![N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5440077.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5440091.png)
![1-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-N,N-dimethyl-1-oxopropan-2-amine](/img/structure/B5440097.png)
![ethyl {5-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5440098.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5440100.png)
![3-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methoxy}-2-pyridinamine](/img/structure/B5440121.png)
![1-amino-N-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5440130.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-fluorophenyl)urea](/img/structure/B5440137.png)
![2-[4-benzyl-5-oxo-3-(4-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-isopropyl-N-methylacetamide hydrochloride](/img/structure/B5440145.png)